molecular formula C21H24FNO4 B017188 Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate CAS No. 122549-42-2

Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Cat. No.: B017188
CAS No.: 122549-42-2
M. Wt: 373.4 g/mol
InChI Key: UWVBURCRJLZZKT-UHFFFAOYSA-N
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Description

Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H24FNO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVBURCRJLZZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433483
Record name 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxy-carbonyl)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122549-42-2
Record name 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxy-carbonyl)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 300 g dihydropyridine of Step 1 and 2 g freshly sublimed sulfur in 100 ml xylene was heated to 200°-210° C. for 30 minutes. When the development of hydrogen sulfide had subsided, the reaction mixture was cooled to room temperature, and ca. 100 g of Charcoal plus 1000 ml of ethyl acetate was added. This mixture was heated to reflux for 6 hours and then filtered through Celite filter aid. The filtrate was concentrated under vacuum and the residue was chromatographed on silica-gel, eluting with ethyl acetate/hexane to yield 78 g of the Step 2 title product.
Quantity
300 g
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0 (± 1) mol
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100 mL
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100 g
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1000 mL
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Synthesis routes and methods II

Procedure details

In a 4 1 glass reactor, 750 g 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxy-carbonyl)-1,4-dihydropyridine were mixed with 2250 g water and 245 g of acetic acid. Thereafter 7 mols of methyl nitrite were introduced at 58 to 60° C. After cooling to 20° C. 363 g of 45% by weight strength aqueous sodium hydroxide were added to result in an increase of the pH up to 9. The resulting suspension was filtered and the product that has been filtered off was washed twice with in each case 800 ml of water and then dried at 50 to 60° C. under reduced pressure. 708 g of 4-(4-fluoropheny) -2,6-diisopropyl-3,5-di(methoxy-carbonyl)-pyridine were isolated, which corresponds to a yield of 95% of theory.
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2250 g
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245 g
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7 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
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Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
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Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
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Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
Reactant of Route 5
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

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